molecular formula C8H7BrF3N B3043307 (1R)-1-(3-Bromophenyl)-2,2,2-trifluoroethylamine CAS No. 843608-54-8

(1R)-1-(3-Bromophenyl)-2,2,2-trifluoroethylamine

Cat. No. B3043307
CAS RN: 843608-54-8
M. Wt: 254.05 g/mol
InChI Key: WBOABZOPYZNWCX-SSDOTTSWSA-N
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Description

“(1R)-1-(3-Bromophenyl)-2,2,2-trifluoroethylamine” is a chemical compound with the CAS number 843608-54-8 . It is used for research and development purposes .

Scientific Research Applications

Synthesis of S1P1 Receptor Agonists

The compound serves as an intermediate in the synthesis of S1P1 receptor agonists, a key component in medical research. The scalable synthesis of methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate, a closely related compound, demonstrates its potential in synthesizing receptor agonists (Wallace et al., 2009).

Asymmetric Synthesis

It plays a crucial role in asymmetric synthesis, particularly in the creation of 1-substituted 1-phenyl-2,2,2-trifluoroethylamines. This process is significant in developing pharmaceuticals and chemicals with specific stereoisomer requirements (Ishii et al., 1998).

Synthesis of Diastereomerically Enriched Compounds

This compound is utilized in the synthesis of diastereomerically enriched compounds, vital for the development of drugs with specific enantiomeric properties (Truong et al., 2007).

Development of Vasoconstrictors

(1R)-1-(3-Bromophenyl)-2,2,2-trifluoroethylamine is essential in synthesizing potential vasoconstrictors used in local anesthetic formulations. Its role in the asymmetric synthesis of these compounds highlights its significance in medical applications (Dong et al., 2004).

Optical Nonlinearity Studies

The compound's derivatives are studied for their potential applications in nonlinear optical (NLO) devices. This highlights its significance in the field of material sciences and photonic applications (Singh et al., 2019).

Synthesis of Polyimides

It is used in the synthesis of novel polyimides, indicating its utility in creating materials with specific thermal and mechanical properties, crucial in various industrial applications (Yin et al., 2005).

Safety and Hazards

The safety data sheet (SDS) for “(1R)-1-(3-Bromophenyl)-2,2,2-trifluoroethylamine” provides information on its hazards, including hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls/personal protection .

properties

IUPAC Name

(1R)-1-(3-bromophenyl)-2,2,2-trifluoroethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF3N/c9-6-3-1-2-5(4-6)7(13)8(10,11)12/h1-4,7H,13H2/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBOABZOPYZNWCX-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)[C@H](C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-1-(3-Bromophenyl)-2,2,2-trifluoroethylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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